(8R)-8-hydroxyhexadecanoic acid
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Overview
Description
(8R)-8-hydroxyhexadecanoic acid is a chiral hydroxy fatty acid with the molecular formula C16H32O3. This compound is characterized by the presence of a hydroxyl group at the 8th carbon of the hexadecanoic acid chain, specifically in the R-configuration. It is a significant molecule in various biochemical and industrial processes due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R)-8-hydroxyhexadecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of hexadecanoic acid using specific catalysts and reagents. For instance, the use of enzymes such as cytochrome P450 monooxygenases can facilitate the regioselective hydroxylation at the 8th carbon position. Another method involves the chemical hydroxylation using reagents like osmium tetroxide (OsO4) followed by reduction with sodium periodate (NaIO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve biotechnological processes utilizing microbial fermentation. Specific strains of bacteria or yeast can be genetically engineered to produce the desired hydroxylated fatty acid through fermentation. This method is advantageous due to its scalability and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(8R)-8-hydroxyhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine can facilitate ester formation.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: 8-ketohexadecanoic acid or 8-carboxyhexadecanoic acid.
Reduction: 8-hydroxyhexadecanol.
Esterification: Various esters depending on the carboxylic acid used.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
(8R)-8-hydroxyhexadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable plastics and surfactants.
Mechanism of Action
The mechanism of action of (8R)-8-hydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate enzyme activity, influence membrane fluidity, and participate in signaling cascades. The hydroxyl group at the 8th carbon position plays a crucial role in its reactivity and interaction with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 8-hydroxydecanoic acid
- 8-hydroxyoctanoic acid
- 8-hydroxyhexanoic acid
Comparison
Compared to other hydroxy fatty acids, (8R)-8-hydroxyhexadecanoic acid is unique due to its specific chain length and the position of the hydroxyl group. This structural uniqueness imparts distinct physical and chemical properties, making it valuable in specialized applications. For example, its longer chain length compared to 8-hydroxydecanoic acid results in different solubility and melting point characteristics, which can be advantageous in certain industrial processes.
Properties
CAS No. |
92842-53-0 |
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Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
(8R)-8-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m1/s1 |
InChI Key |
KMEKMXBMYZGGDT-OAHLLOKOSA-N |
Isomeric SMILES |
CCCCCCCC[C@H](CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCCCCC(CCCCCCC(=O)O)O |
Origin of Product |
United States |
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